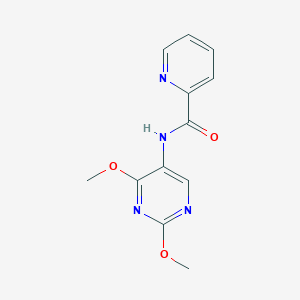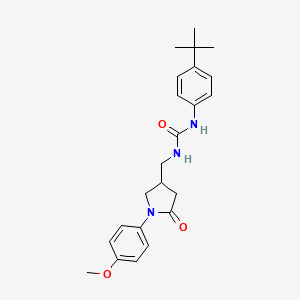
1-(4-(Tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea in Biosensors
Urea, a key component in the chemical structure of interest, is extensively studied for its application in biosensors. These devices are critical for detecting and quantifying urea levels, which is essential in medical diagnostics, environmental monitoring, and food safety. Urea biosensors utilize the enzyme urease as a bioreceptor, incorporating various materials such as nanoparticles and carbon materials for enzyme immobilization, enhancing the sensor's performance and durability (Botewad et al., 2021).
Environmental Impact and Degradation
The environmental fate of urea-based compounds, including their degradation in soil and water, has significant implications for ecological health. Studies have addressed the microbial degradation pathways of related compounds, such as ethyl tert-butyl ether (ETBE), highlighting the role of microorganisms in breaking down these substances under aerobic conditions. This research helps in understanding the biodegradability and potential environmental risks associated with the use of urea and its derivatives (Thornton et al., 2020).
Therapeutic Applications
Despite the exclusion of direct drug applications, it's noteworthy that urea derivatives exhibit a wide range of bioactivities that could inform therapeutic research. The unique hydrogen bonding capabilities of ureas make them significant in drug design, where they contribute to the modulation of selectivity, stability, and toxicity of lead molecules. This area of study emphasizes the versatility of urea in medicinal chemistry, underpinning its importance beyond conventional applications (Jagtap et al., 2017).
Agricultural Use and Efficiency
In agriculture, urea serves as a vital nitrogen source for crops. However, its efficient use is hampered by volatilization and leaching. The incorporation of urease inhibitors has been shown to significantly reduce these losses, enhancing the agronomic efficiency of urea fertilizers. This research is pivotal for developing sustainable farming practices that minimize environmental impact while maximizing crop yield (Cantarella et al., 2018).
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-23(2,3)17-5-7-18(8-6-17)25-22(28)24-14-16-13-21(27)26(15-16)19-9-11-20(29-4)12-10-19/h5-12,16H,13-15H2,1-4H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBCSDXEWLNPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

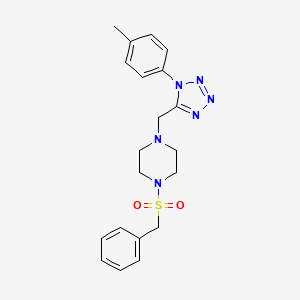
![4-Methyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2884806.png)
![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)
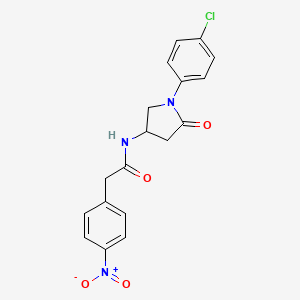
![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)
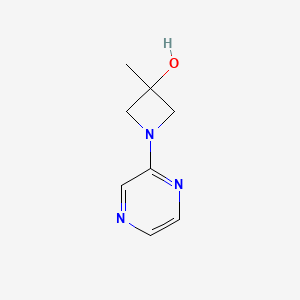
![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)
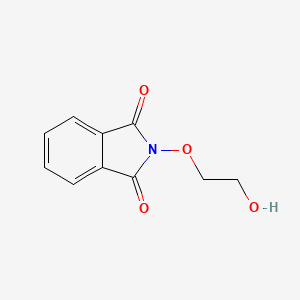
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)
